molecular formula C27H53N7O7 B10786890 L-Aminocarnityl-succinyl-leucyl-argininal-diethylacetal CAS No. 1006685-44-4

L-Aminocarnityl-succinyl-leucyl-argininal-diethylacetal

Cat. No.: B10786890
CAS No.: 1006685-44-4
M. Wt: 587.8 g/mol
InChI Key: JOITUBWXBFATOR-HKBOAZHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-aminocarnityl-succinyl-leucyl-argininal-diethylacetal involves multiple steps, including the formation of peptide bonds and the attachment of functional groups. The process typically starts with the protection of amino groups, followed by the coupling of carnitine and leupeptin analogues. The final step involves the deprotection of amino groups to yield the desired compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

L-aminocarnityl-succinyl-leucyl-argininal-diethylacetal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with modified functional groups that can enhance or alter its biological activity .

Scientific Research Applications

L-aminocarnityl-succinyl-leucyl-argininal-diethylacetal has several scientific research applications:

Mechanism of Action

L-aminocarnityl-succinyl-leucyl-argininal-diethylacetal targets muscle cells using a carnitine carrier molecule. The leupeptin analogue attached to the carrier inhibits calpain, the primary protease that degrades skeletal muscle. By inhibiting calpain, the compound prevents muscle degradation and promotes the preservation of functional muscle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-aminocarnityl-succinyl-leucyl-argininal-diethylacetal is unique due to its dual functionality, combining a carnitine carrier molecule with a leupeptin analogue. This combination allows for targeted delivery to muscle cells and effective inhibition of calpain, making it a promising therapeutic agent for muscle-wasting diseases .

Properties

C-101 targets muscle cells by using a carnitine carrier molecule and inhibits calpain by attaching a leupeptin analogue onto the carrier. Leupeptin has been studied extensively in a variety of animal models and was shown to be an effective means of slowing or delaying muscle wasting. Carnitine is a compound present in skeletal muscle involved in the transfer of fatty acids across mitochondrial membranes. In C-101, the carnitine carrier molecule directs the leupeptin analogue into targeted cells where it inhibits the up-regulation of calpain. Therefore, by targeting a calpain inhibitor to muscle cells, it is believed that C-101 will prevent the degradation and promote the preservation of functional muscle.

CAS No.

1006685-44-4

Molecular Formula

C27H53N7O7

Molecular Weight

587.8 g/mol

IUPAC Name

(3R)-3-[[4-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1,1-diethoxypentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoyl]amino]-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C27H53N7O7/c1-8-40-26(41-9-2)20(11-10-14-30-27(28)29)33-25(39)21(15-18(3)4)32-23(36)13-12-22(35)31-19(16-24(37)38)17-34(5,6)7/h18-21,26H,8-17H2,1-7H3,(H7-,28,29,30,31,32,33,35,36,37,38,39)/t19-,20+,21+/m1/s1

InChI Key

JOITUBWXBFATOR-HKBOAZHASA-N

Isomeric SMILES

CCOC([C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)CCC(=O)N[C@H](CC(=O)[O-])C[N+](C)(C)C)OCC

Canonical SMILES

CCOC(C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)CCC(=O)NC(CC(=O)[O-])C[N+](C)(C)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.